5-Fluoro-6-methylpicolinohydrazide
Description
Properties
Molecular Formula |
C7H8FN3O |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
5-fluoro-6-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H8FN3O/c1-4-5(8)2-3-6(10-4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
IDWRHDRDOHGERH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NN)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with halogenated picolinonitrile derivatives, such as 3,4,5,6-tetrachloropicolinonitrile or related fluorinated analogs, which are selectively fluorinated and then converted to hydrazide derivatives. The presence of electron-withdrawing groups (e.g., nitrile, halogens) on the pyridine ring activates it toward nucleophilic aromatic substitution (SNAr), facilitating selective fluorine substitution and subsequent hydrazinolysis.
Fluorination via Halex Reaction
A critical step is the selective fluorination of tetrachloropicolinonitrile to introduce fluorine atoms at specific positions, including the 5-position, while retaining chlorine or other substituents at other positions.
-
- Reagents: Cesium fluoride (CsF) or potassium fluoride (KF)
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
- Temperature: Typically 50–75 °C
- Time: Several hours (e.g., 2.5 h)
- Atmosphere: Inert (nitrogen)
-
- The halex reaction proceeds via nucleophilic aromatic substitution where fluoride replaces chlorine atoms.
- The regioselectivity is kinetically controlled, favoring substitution at the 5-position over the 3-position after initial substitutions at 4- and 6-positions.
- The nitrile substituent and pyridine nitrogen enhance the ring's electrophilicity, facilitating substitution.
-
- Mixtures of chlorofluoropicolinonitriles are formed, with the desired 3-chloro-4,5,6-trifluoro isomer predominating.
- Further fluorination can lead to tetrafluoro derivatives, which are less desired.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Fluoride source | CsF or KF | CsF preferred for better selectivity |
| Solvent | DMSO, DMF | Polar aprotic solvents |
| Temperature | 50–75 °C | Controlled to avoid over-fluorination |
| Reaction time | 2–3 hours | Monitored by GC or TLC |
| Atmosphere | Nitrogen | To prevent moisture interference |
Amination and Hydrazinolysis
Following fluorination, the nitrile group and halogen substituents are manipulated to introduce the hydrazide group at the 6-position.
-
- The 3-chloro-4,5,6-trifluoropicolinonitrile intermediate is reacted with ammonia or ammonium hydroxide to replace chlorine at the 4-position with an amino group.
- Conditions: Ambient to moderate temperature (25–70 °C), aqueous or alcoholic solvents.
-
- The key step to form the hydrazide involves nucleophilic substitution of the fluorine atom at the 6-position by hydrazine hydrate.
- Solvents: Polar aprotic solvents such as DMSO, DMF, NMP, or acetonitrile.
- Temperature: Ambient to 150 °C, preferably 35–70 °C.
- Time: 0.5 to 5 hours.
- Hydrazine monohydrate is preferred for controlled reactivity.
Deprotection and Side Reactions:
- Protection of amino groups (e.g., with phthaloyl chloride) may be used to prevent side reactions.
- Deprotection is achieved gently with ammonium hydroxide rather than hydrazine to avoid complex mixtures.
- Hydrazine can cause side reactions such as hydrazinolyis of fluorine at undesired positions, leading to dihydrazide or phthalhydrazide byproducts.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amination | Ammonia or ammonium hydroxide | Replaces Cl with NH2 at 4-position |
| Hydrazinolysis | Hydrazine hydrate, DMSO or DMF | Substitutes F at 6-position with NHNH2 |
| Temperature | 35–70 °C | Controlled to minimize side products |
| Time | 0.5–5 hours | Monitored by TLC or GC |
| Deprotection | Ammonium hydroxide | Gentle removal of protecting groups |
Hydrolysis and Final Conversion
- The nitrile group can be hydrolyzed to the corresponding carboxylic acid or ester under acidic or basic conditions, depending on the target compound.
- Esterification may follow hydrolysis to yield methyl or ethyl esters if required.
- Purification is typically achieved by crystallization, filtration, or chromatographic methods.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Halex fluorination | 3,4,5,6-Tetrachloropicolinonitrile | CsF, DMSO, 50–75 °C, 2.5 h | 3-Chloro-4,5,6-trifluoropicolinonitrile |
| 2 | Amination | Above intermediate | Ammonia or ammonium hydroxide, 25–70 °C | 4-Amino-3-chloro-5,6-difluoropicolinonitrile |
| 3 | Hydrazinolysis | Above intermediate | Hydrazine hydrate, DMSO, 35–70 °C, 0.5–5 h | 4-Amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile |
| 4 | Hydrolysis/Esterification | Hydrazinopicolinonitrile | Acid or base hydrolysis, alcohol for esterification | 5-Fluoro-6-methylpicolinohydrazide (final) |
Research Findings and Optimization Notes
- The use of ammonium hydroxide for deprotection avoids complex mixtures seen with hydrazine at elevated temperatures.
- The regioselectivity of fluorination is crucial for obtaining the desired substitution pattern; kinetic control is key.
- Hydrazinolysis conditions must be carefully controlled to prevent overreaction and side product formation.
- Characterization of intermediates and final products is typically done by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
- Reaction monitoring by thin-layer chromatography (TLC) and gas chromatography (GC) is essential for optimizing yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylpicolinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinohydrazide ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted picolinohydrazides depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-methylpicolinohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpicolinohydrazide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of 5-Fluoro-6-methylpicolinohydrazide include picolinic acid derivatives with variations in substituents (halogens, methyl, amino groups) and functional groups (esters, amides). Below is a comparative analysis based on similarity scores, reactivity, and synthesis:
Table 1: Structural and Functional Comparison
Key Observations:
Bromine in Methyl 6-bromo-5-fluoropicolinate (CAS 1210419-26-3) increases leaving-group capacity, favoring nucleophilic aromatic substitution compared to the methyl-substituted analog .
Functional Group Impact: Ester vs. Hydrazide: Methyl esters (e.g., CAS 1245647-61-3) are intermediates for hydrazide formation via hydrazine substitution. Carboxylic Acid vs. Hydrazide: 5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9) lacks the hydrazide’s ability to form Schiff bases, limiting its utility in coordination chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
